molecular formula C7H7NOS B13640236 4-Amino-3-mercaptobenzaldehyde

4-Amino-3-mercaptobenzaldehyde

Cat. No.: B13640236
M. Wt: 153.20 g/mol
InChI Key: VCVVFSXTBBQACQ-UHFFFAOYSA-N
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Description

4-Amino-3-mercaptobenzaldehyde is an organic compound characterized by the presence of amino and mercapto functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-nitrobenzaldehyde with thiourea, followed by reduction to introduce the amino group . The reaction conditions often involve acidic or basic environments to facilitate the nucleophilic substitution and reduction steps.

Industrial Production Methods: Industrial production of 4-Amino-3-mercaptobenzaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-mercaptobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of bases or acids to facilitate nucleophilic attack.

Major Products:

    Oxidation: Sulfonic acids, disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism by which 4-Amino-3-mercaptobenzaldehyde exerts its effects involves its functional groups:

    Amino Group: Can form hydrogen bonds and participate in nucleophilic attacks.

    Mercapto Group: Known for its ability to form strong bonds with metals and other electrophiles.

    Aldehyde Group: Reactive towards nucleophiles, facilitating various chemical transformations.

These functional groups enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile reagent in chemical and biological studies .

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

4-amino-3-sulfanylbenzaldehyde

InChI

InChI=1S/C7H7NOS/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2

InChI Key

VCVVFSXTBBQACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)S)N

Origin of Product

United States

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